3,4-Diaminothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diaminothiophene 1,1-dioxide is a heterocyclic compound that features a thiophene ring with two amino groups at the 3 and 4 positions and a dioxide group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diaminothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiophene derivatives. For instance, the oxidation of 3,4-diaminothiophene using hydrogen peroxide or other oxidizing agents can yield this compound . Another method involves the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-Diaminothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a thiol or sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3,4-Diaminothiophene 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-diaminothiophene 1,1-dioxide varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of amino groups allows for interactions with various biological targets, while the dioxide group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromothiophene 1,1-dioxide: Similar structure but with bromine atoms instead of amino groups.
2,5-Diaminothiophene 1,1-dioxide: Differing positions of amino groups.
Thiophene 1,1-dioxide: Lacks amino groups, simpler structure.
Uniqueness
3,4-Diaminothiophene 1,1-dioxide is unique due to the presence of both amino and dioxide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C4H6N2O2S |
---|---|
Molecular Weight |
146.17 g/mol |
IUPAC Name |
1,1-dioxothiophene-3,4-diamine |
InChI |
InChI=1S/C4H6N2O2S/c5-3-1-9(7,8)2-4(3)6/h1-2H,5-6H2 |
InChI Key |
OSKDFFLDIHVXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1(=O)=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.